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Introduction
Gold(III) bromide (AuBr₃) has emerged as a powerful and versatile catalyst in modern organic

synthesis. Its strong Lewis acidic character allows it to activate a variety of functional groups,

facilitating a range of transformations under mild conditions. One of the most significant

applications of AuBr₃ is in the catalysis of nucleophilic substitution reactions, particularly with

propargylic substrates. This methodology provides an efficient route to complex molecular

architectures, which are often key scaffolds in pharmaceutical agents and natural products.

These application notes provide a comprehensive overview of the mechanism of AuBr₃

catalyzed nucleophilic substitution, supported by quantitative data and detailed experimental

protocols. The information presented is intended to guide researchers in the application of this

catalytic system for the development of novel synthetic routes and the efficient construction of

target molecules.

Mechanism of Catalysis
The prevailing mechanism for AuBr₃-catalyzed nucle ophilic substitution, particularly of

propargylic alcohols and their derivatives, involves the activation of the substrate through the

Lewis acidity of the gold(III) center. The catalytic cycle can be broadly described by the

following key steps:
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Activation of the Substrate: AuBr₃ coordinates to the π-system of the alkyne in the

propargylic substrate. This coordination withdraws electron density from the triple bond,

making the propargylic carbon more electrophilic and weakening the bond to the leaving

group. In many cases, a co-catalyst, such as silver triflate (AgOTf), is used to abstract a

bromide from AuBr₃, generating a more cationic and highly electrophilic gold species, which

enhances the activation.

Formation of a Carbocation Intermediate: The coordination of the gold catalyst facilitates the

departure of the leaving group (e.g., hydroxyl, tosyl), leading to the formation of a stabilized

propargylic carbocation intermediate. The positive charge is often delocalized over the

propargylic system.

Nucleophilic Attack: A nucleophile then attacks the carbocationic intermediate. The

regioselectivity of this attack is a key aspect of the reaction's utility.

Product Formation and Catalyst Regeneration: Following the nucleophilic addition, the

product is released, and the AuBr₃ catalyst is regenerated, allowing it to enter a new catalytic

cycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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